molecular formula C18H13F3N4O2 B2730323 Pyridin-2-yl(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1428347-91-4

Pyridin-2-yl(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2730323
CAS No.: 1428347-91-4
M. Wt: 374.323
InChI Key: NQHGMNBTQPLDTN-UHFFFAOYSA-N
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Description

Pyridin-2-yl(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a heterocyclic compound featuring a pyridine ring, an azetidine (4-membered nitrogen-containing ring), and a 1,2,4-oxadiazole moiety substituted with a trifluoromethylphenyl group. The methanone group bridges the pyridine and azetidine rings, creating a structurally rigid framework. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in drug design .

Properties

IUPAC Name

pyridin-2-yl-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O2/c19-18(20,21)13-5-3-4-11(8-13)15-23-16(27-24-15)12-9-25(10-12)17(26)14-6-1-2-7-22-14/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHGMNBTQPLDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pyridin-2-yl(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₁₅F₃N₄O
  • Molecular Weight : 392.34 g/mol

This compound features a pyridine ring, an azetidine moiety, and a trifluoromethylphenyl group, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyridine and oxadiazole compounds exhibit notable antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration and bioactivity against various pathogens.

  • Antitubercular Activity :
    • A study focused on a series of substituted derivatives similar to this compound demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for the most potent compounds .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. The azetidine ring is known for its ability to interact with various biological targets involved in cancer progression.

  • Mechanism of Action :
    • Compounds with similar structures have shown to inhibit cell proliferation by inducing apoptosis in cancer cell lines. The trifluoromethyl group is hypothesized to play a role in enhancing the interaction with target proteins involved in cell cycle regulation.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that derivatives similar to this compound exhibit low toxicity towards human embryonic kidney cells (HEK293), indicating a favorable therapeutic index .

Case Studies

Several case studies have explored related compounds:

StudyCompoundActivityIC50/IC90 Values
6eAntitubercularIC90 = 40.32 μM
Azetidine derivativesAnticancerVarious
Triazole derivativesAntimicrobialIC50 = 1.35 - 2.18 μM

These studies highlight the potential of pyridine and oxadiazole derivatives as lead compounds for drug development.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including those related to pyridine compounds. For example, derivatives of pyridine-2-yl-1,3,4-oxadiazol-2-amines have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans . The compound's structure allows for effective interaction with microbial targets, making it a candidate for developing new antimicrobial agents.

Anti-cancer Properties

Research has also indicated that similar pyridine-based compounds exhibit cytotoxic effects on various cancer cell lines. For instance, preliminary assays on tumor cell lines (breast, melanoma, ovarian, liver, cervical, and lung cancers) demonstrated that these compounds could inhibit cell proliferation effectively . The trifluoromethyl group may enhance the lipophilicity of the molecules, improving their ability to penetrate cellular membranes and exert therapeutic effects.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to biological targets. Such computational approaches have shown that pyridin-2-yl derivatives can interact favorably with specific receptors or enzymes involved in disease pathways, providing insights into their potential as drug candidates .

Pesticidal Activity

Compounds featuring the pyridine ring are often investigated for their pesticidal properties. The incorporation of trifluoromethyl groups enhances biological activity and stability against environmental degradation. Research has indicated that similar structures may act as effective herbicides or insecticides by disrupting metabolic pathways in pests .

Polymer Chemistry

Pyridine derivatives are also explored in polymer chemistry for their ability to modify polymer properties. Incorporating these compounds into polymer matrices can enhance thermal stability and mechanical strength. The unique electronic properties imparted by the trifluoromethyl group can lead to materials with tailored functionalities suitable for advanced applications in electronics and coatings .

Summary Table of Applications

Application AreaDescriptionExamples/Findings
Medicinal ChemistryAntimicrobial and anticancer propertiesEffective against Staphylococcus aureus, etc.
Molecular docking studies indicate favorable interactionsPotential drug candidates
Agricultural SciencePesticidal activityEffective herbicides/insecticides
Materials ScienceModification of polymer propertiesEnhanced thermal stability and mechanical strength

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to related heterocycles, including analogs with modified oxadiazole substituents, alternative nitrogen-containing rings, or differing aromatic systems. Below is a detailed analysis:

Structural Analogues with 1,2,4-Oxadiazole Moieties

  • 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone Key Difference: The trifluoromethylphenyl group is attached to the azetidine ring instead of the oxadiazole.
  • 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione

    • Key Difference : Replaces the azetidine-pyridine system with a pyrimidinylthio-methyl group and a thione substituent.
    • Impact : The sulfur-containing groups may enhance metal-binding properties or redox activity, making this compound more suitable for catalytic or pesticidal applications .

Compounds with Trifluoromethylphenyl Substitutents

  • Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Key Difference: Pyrazole core instead of oxadiazole-azetidine. Impact: Fipronil acts as a GABA receptor antagonist in insects, whereas the oxadiazole-azetidine scaffold in the target compound may target different pathways (e.g., kinase inhibition) due to its distinct geometry .
  • Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) Key Difference: Ethylsulfinyl group replaces trifluoromethylsulfinyl in fipronil. Impact: Ethiprole’s reduced electronegativity compared to fipronil highlights how minor substituent changes in trifluoromethylphenyl derivatives can modulate potency and selectivity .

Azetidine-Containing Analogues

  • Azetidine derivatives without oxadiazole Example: Azetidine-3-carboxylic acid derivatives. Key Difference: Lack the oxadiazole and trifluoromethylphenyl groups.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Azetidine-1,2,4-oxadiazole Trifluoromethylphenyl, pyridin-2-yl Enzyme inhibition, drug design
3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone Azetidine-1,2,4-oxadiazole Trifluoromethylphenyl (on azetidine) Structural biology studies
Fipronil Pyrazole Trifluoromethylphenyl, sulfinyl Insecticide
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione 1,3,4-Oxadiazole Pyrimidinylthio-methyl, thione Pesticidal agents

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous oxadiazole-azetidine systems, involving cyclization reactions (e.g., hydrazide-carbon disulfide reflux for oxadiazole formation) .
  • Bioactivity Hypotheses : The trifluoromethylphenyl group may enhance interactions with hydrophobic enzyme pockets, while the pyridine ring could participate in π-π stacking or hydrogen bonding.
  • Limitations: No direct bioactivity data for the target compound is available in the provided evidence, necessitating further experimental validation.

Preparation Methods

Amidoxime-Acyl Chloride Cyclization

  • Formation of amidoxime : React 3-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in ethanol/water.
  • Cyclization : Treat the amidoxime with chloroacetyl chloride in pyridine under reflux (2–4 hours).

Optimized conditions:

  • Superbase medium (e.g., DMF/KOH) improves yield (85–92%) by accelerating dehydrohalogenation.

1,3-Dipolar Cycloaddition

  • Generate nitrile oxide from 3-(trifluoromethyl)benzaldehyde oxime using N-chlorosuccinimide (NCS).
  • React with nitrile (e.g., cyanoazetidine) in toluene at 110°C.

Convergent Synthesis of the Target Compound

Coupling Azetidine and 1,2,4-Oxadiazole

  • Azetidine functionalization : Introduce a carboxylic acid group at the 3-position via oxidation of 3-hydroxymethylazetidine (CrO3, H2SO4).
  • Amide bond formation : Couple with 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine using EDC/HOBt in DCM.

Final Assembly with Pyridin-2-yl Methanone

  • Buchwald-Hartwig amination : Connect the azetidine-oxadiazole fragment to pyridin-2-yl methanone using Pd(OAc)2/Xantphos catalyst and Cs2CO3 in dioxane (110°C, 12 hours).
  • Purification : Silica chromatography (CHCl3/MeOH 95:5) followed by recrystallization from ethyl acetate/hexane.

Analytical Data and Optimization

Table 1: Comparative Yields of Key Steps

Step Reagents/Conditions Yield (%) Reference
Oxadiazole cyclization DMF/KOH, 80°C, 3h 89
Azetidine cyclization K phthalimide, DMF, 150°C 78
Buchwald-Hartwig Pd(OAc)2, Xantphos, Cs2CO3 65

Challenges and Solutions:

  • Azetidine ring strain : Use electron-withdrawing groups (e.g., trifluoromethyl) to stabilize the ring.
  • Oxadiazole regioselectivity : Employ bulky bases (e.g., DBU) to favor 1,2,4-oxadiazole over 1,3,4-isomers.

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